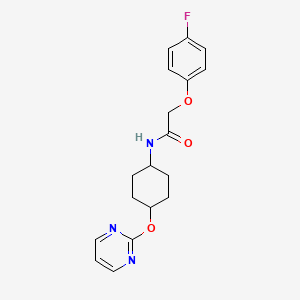

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c19-13-2-6-15(7-3-13)24-12-17(23)22-14-4-8-16(9-5-14)25-18-20-10-1-11-21-18/h1-3,6-7,10-11,14,16H,4-5,8-9,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEQGHNZGSSFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

Cyclohexylacetamide formation: The cyclohexylacetamide moiety is synthesized by reacting cyclohexylamine with an acylating agent.

Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the cyclohexylacetamide moiety in the presence of a suitable coupling reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

- 2-(4-bromophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

- 2-(4-methylphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorophenoxy group : Enhances metabolic stability and binding affinity.

- Pyrimidinyl-piperidine moiety : Contributes to its interaction with biological targets.

IUPAC Name : 2-(4-fluorophenoxy)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Molecular Formula : C18H21FN4O2

Molecular Weight : 348.39 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenoxy group enhances binding to these targets, modulating their activity effectively. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses by inhibiting replication processes. The structure-activity relationship (SAR) suggests that modifications in the fluorophenoxy and pyrimidinyl groups can enhance antiviral potency.

Anticancer Potential

Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally similar compounds.

| Compound Name | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2-(4-chlorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide | Moderate antiviral activity | 15 | 10 |

| 2-(4-bromophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide | Low anticancer activity | 25 | 5 |

| This compound | High antiviral and anticancer activity | 10 | 15 |

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various derivatives against respiratory syncytial virus (RSV). The fluorinated derivative demonstrated a significantly lower IC50 value compared to non-fluorinated counterparts, indicating enhanced potency.

Cancer Cell Proliferation Inhibition

In vitro studies on human cancer cell lines showed that the compound effectively inhibited cell growth at concentrations as low as 10 μM. The selectivity index highlighted its potential as a targeted therapy with reduced toxicity to normal cells.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-fluorophenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide to improve yield and purity?

Answer:

The synthesis involves multi-step organic reactions requiring precise control of conditions. Key steps include:

- Substitution reactions : Use alkaline conditions for phenoxy group coupling (e.g., 4-fluorophenol with activated intermediates) .

- Condensation : Employ condensing agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for amide bond formation, ensuring stoichiometric ratios to minimize side products .

- Purification : Column chromatography (silica gel with CH₂Cl₂/MeOH gradients) effectively isolates the target compound. Optimize solvent polarity to enhance separation .

Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC or NMR .

Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

- NMR (¹H and ¹³C) : Assign peaks to confirm stereochemistry (e.g., trans-cyclohexyl groups) and substituent positions (e.g., pyrimidin-2-yloxy) .

- HR-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns for chlorine/fluorine atoms .

- IR Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, aryl ether C-O at ~1250 cm⁻¹) .

Basic: How can researchers assess the compound’s preliminary biological activity?

Answer:

- In vitro assays : Screen against enzyme targets (e.g., kinases) or cancer cell lines (e.g., IC₅₀ determination) .

- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biomolecules .

- ADME profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of analogs?

Answer:

- Core modifications : Replace the 4-fluorophenoxy group with thiophenoxy or methoxy groups to assess electronic effects .

- Chiral center variations : Synthesize cis-cyclohexyl isomers to evaluate stereochemical impact on potency .

- Functional group swaps : Substitute pyrimidin-2-yloxy with pyrazin-2-yloxy to probe π-π stacking interactions .

Validation : Compare IC₅₀ values across analogs and correlate with computational docking results .

Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

- Pharmacokinetic analysis : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that alter observed activity .

- Dose optimization : Adjust dosing regimens based on bioavailability studies (e.g., AUC calculations) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) and validate with MD simulations .

- QSAR modeling : Train models on analog datasets to predict logP, polar surface area, and toxicity .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for specific substitutions (e.g., fluorophenyl vs. chlorophenyl) .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : Synthesize hydrochloride salts via HCl treatment in dioxane/MeOH .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What analytical techniques are recommended for detecting and quantifying impurities?

Answer:

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted intermediates) with a C18 column and gradient elution .

- NMR spiking : Add reference standards of suspected impurities to identify residual peaks .

- Elemental analysis : Confirm absence of heavy metals (e.g., Pd from catalysts) .

Advanced: How can reaction scalability be optimized for multi-gram synthesis?

Answer:

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., substitution reactions) .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) to reduce costs .

- Process automation : Integrate in-line FTIR for real-time monitoring of key intermediates .

Advanced: What approaches are used to identify the compound’s primary biological target?

Answer:

- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins .

- CRISPR screening : Perform genome-wide knockout studies to identify sensitizing/resistance genes .

- Thermal shift assays : Measure protein melting temperature shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.